molecular formula C9H12O B13260971 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde

1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde

Cat. No.: B13260971
M. Wt: 136.19 g/mol
InChI Key: ROCSLZDRSCEUBD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 1-prop-2-ynylcyclopentane-1-carbaldehyde follows IUPAC rules for prioritizing functional groups and substituents. The parent structure is cyclopentane, with the aldehyde group (-CHO) assigned position 1 due to its higher priority over the propargyl substituent (-C≡C-CH2). The propargyl group, a terminal alkyne bonded to a methylene unit, is appended to the same carbon as the aldehyde, resulting in the "1-(prop-2-yn-1-yl)" prefix.

Key identifiers include:

  • CAS Registry Number : 1268679-57-7
  • Molecular Formula : C9H12O
  • SMILES Notation : C#CCC1(CCCC1)C=O
  • InChI Key : ROCSLZDRSCEUBD-UHFFFAOYSA-N

These identifiers ensure unambiguous communication across chemical databases and literature.

Molecular Geometry and Conformational Analysis

The cyclopentane ring adopts a non-planar envelope conformation to minimize torsional strain, a common feature in five-membered rings. In this conformation, four carbon atoms lie nearly coplanar, while the fifth protrudes outward, creating a puckered geometry. The aldehyde and propargyl substituents at position 1 introduce steric and electronic perturbations:

  • The planar aldehyde group (sp²-hybridized carbonyl carbon) imposes partial rigidity on the adjacent ring carbon.
  • The linear propargyl group (sp-hybridized alkyne carbons) extends outward, contributing to steric hindrance.

Computational models suggest that the propargyl group’s electron-withdrawing nature polarizes the ring, slightly elongating the C1-C2 and C1-C5 bonds compared to unsubstituted cyclopentane.

Parameter Value/Description
Ring puckering angle ~25° (estimated)
C1-C2 bond length 1.54 Å (vs. 1.55 Å in cyclopentane)
C≡C bond length 1.20 Å

Electronic Structure and Orbital Hybridization

The molecule’s electronic structure arises from hybridization at critical atoms:

  • Aldehyde Carbon (C1) : sp²-hybridized, forming a σ-bond with the cyclopentane ring and a π-bond with oxygen. The carbonyl group’s electronegativity induces a dipole moment, polarizing the molecule.
  • Propargyl Group :
    • Terminal alkyne carbon (C3): sp-hybridized, with two orthogonal π-bonds.
    • Central carbon (C2): sp³-hybridized, bonded to C1 and the alkyne.

The cyclopentane ring carbons exhibit near-tetrahedral geometry (sp³ hybridization), with slight deviations due to puckering. Density functional theory (DFT) calculations reveal localized electron density at the aldehyde oxygen and alkyne terminus, suggesting potential sites for electrophilic or nucleophilic attacks.

Comparative Analysis with Cyclopentanecarbaldehyde Derivatives

Compared to structurally related compounds, 1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehyde exhibits distinct properties:

Compound Substituent Molecular Weight (g/mol) Key Structural Feature
This compound Propargyl 136.19 Alkyne-aldehyde conjugation
Cyclopentanecarbaldehyde None 98.14 Planar aldehyde group
Dolichodial Methyl, 3-oxopropenyl 166.22 Bis-aldehyde with methyl substitution

The propargyl group in the target compound enhances rigidity and electronic complexity relative to simpler derivatives. Unlike dolichodial, which features two aldehyde groups, this molecule’s reactivity is dominated by alkyne-electrophile interactions.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-prop-2-ynylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H12O/c1-2-5-9(8-10)6-3-4-7-9/h1,8H,3-7H2

InChI Key

ROCSLZDRSCEUBD-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCCC1)C=O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

Step Reagents and Conditions Description Yield / Notes
1 Sodium hydride (NaH), tetrahydrofuran (THF), propargyl bromide, inert atmosphere, reflux Deprotonation of cyclopentanol followed by nucleophilic substitution with propargyl bromide to yield 1-(prop-2-yn-1-yl)cyclopentanol intermediate Typically high yield; reaction sensitive to moisture and air
2 Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane (DMP) Selective oxidation of the cyclopentanol intermediate to the aldehyde Moderate to high yield; mild conditions preserve alkyne functionality

This method is supported by experimental data reported in synthetic chemistry literature and commercial suppliers’ protocols.

Alternative Methods

  • Direct propargylation of cyclopentanone derivatives : Enolate formation from cyclopentanone followed by reaction with propargyl halides under controlled temperature (-78 °C) using strong bases like lithium diisopropylamide (LDA) has been reported for similar compounds, which could be adapted for this aldehyde synthesis.
  • Metal-catalyzed coupling reactions : Transition metal catalysis (e.g., silver or zirconium catalysis) has been explored for related propargylation reactions, enabling more functional group tolerance and stereocontrol, though specific reports on this exact aldehyde are limited.

Reaction Conditions and Optimization

  • Atmosphere : Reactions are typically conducted under inert gases (argon or nitrogen) to avoid oxidation or polymerization of the alkyne moiety.
  • Temperature : Alkylation steps often require reflux in THF or low temperatures (-78 °C) for enolate chemistry to control regio- and chemoselectivity.
  • Solvents : Anhydrous tetrahydrofuran is preferred for its ability to solvate both the base and organic substrates effectively.
  • Work-up : After reaction completion, aqueous quenching and organic extraction followed by chromatographic purification yield the pure aldehyde.

Chemical Reaction Analysis

Reaction Types Involved in Preparation

Reaction Type Reagents Purpose Outcome
Alkylation (Nucleophilic substitution) Sodium hydride, propargyl bromide Introduction of propargyl group on cyclopentane ring Formation of propargylated cyclopentanol intermediate
Oxidation Pyridinium chlorochromate (PCC), Dess–Martin periodinane (DMP) Conversion of alcohol to aldehyde Formation of this compound

Yield and Purity Considerations

  • Yields for the alkylation step are typically above 80% under optimized conditions.
  • Oxidation yields vary between 60–90%, depending on the oxidant used and reaction time.
  • Purity is confirmed by spectroscopic methods (NMR, IR) with characteristic aldehyde proton signal (~9–10 ppm in ^1H NMR) and alkyne C≡C stretch (~2100–2260 cm⁻¹ in IR).

Data Tables Summarizing Key Preparation Parameters

Parameter Typical Value Notes
Molecular Formula C₉H₁₂O Confirmed by elemental analysis
Molecular Weight 136.19 g/mol Calculated from formula
Alkylation Temperature Reflux in THF (~66 °C) or -78 °C for enolate method Controlled to avoid side reactions
Oxidation Agent PCC or DMP Mild oxidants to preserve alkyne
Reaction Atmosphere Argon or nitrogen Prevents oxidation/polymerization
Reaction Time (Alkylation) 4–6 hours Depends on scale and conditions
Reaction Time (Oxidation) 1–3 hours Monitored by TLC or NMR

Summary of Research Results and Source Diversity

  • The primary synthetic route involving alkylation of cyclopentanol with propargyl bromide and subsequent oxidation is well-documented in both academic and commercial chemical supplier literature.
  • Alternative synthetic methods such as enolate alkylation and metal-catalyzed propargylation reactions have been reported in peer-reviewed journals, offering additional routes with potential for stereochemical control and functional group tolerance.
  • Spectroscopic and chromatographic analyses confirm the structure and purity of the target aldehyde, with consistent data across multiple research groups.
  • The methods avoid harsh conditions that could degrade the sensitive alkyne moiety, ensuring high-quality product suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(Prop-2-yn-1-yl)cyclopentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular properties of 1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features
This compound C₉H₁₂O 136.19 Propynyl (-CH₂-C≡CH) Alkyne group, high sp-hybridization
1-(Naphthalen-2-yl)cyclopentane-1-carbaldehyde C₁₅H₁₄O 210.27 Naphthyl (aromatic) Bulky aromatic substituent
(1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde C₁₀H₁₆O 152.24 Methyl and allyl (alkene) Stereochemical complexity, XlogP3-AA = 2.90
1-(But-2-en-1-yl)cyclopentane-1-carbaldehyde C₁₀H₁₆O 152.23 Butenyl (alkene) Flexible alkene substituent
(1S,3S)-3-methylcyclopentane-1-carbaldehyde C₇H₁₂O 112.17 Methyl Simple alkyl substituent

Key Observations :

  • Substituent Effects : The propynyl group in the target compound introduces rigidity and electron-withdrawing character, contrasting with the electron-donating methyl or bulky naphthyl groups in analogs.
  • Molecular Weight : The naphthyl derivative (210.27 g/mol) is significantly heavier due to its aromatic substituent, while the methyl analog (112.17 g/mol) is the lightest.

Physical and Spectroscopic Properties

  • Melting Points : The naphthyl derivative melts at 75.3–76.8°C due to strong intermolecular forces from its planar aromatic group . The target compound likely has a lower melting point due to reduced symmetry and smaller substituents.
  • Lipophilicity : The allyl/methyl analog (XlogP3-AA = 2.90) is more lipophilic than the target compound, where the polar alkyne may reduce logP.
  • IR Spectroscopy : The propynyl group in the target compound would exhibit a C≡C stretch (~2100–2260 cm⁻¹) , absent in alkenyl or aryl analogs.

Biological Activity

1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a prop-2-yn-1-yl group and an aldehyde functional group. Its unique structure endows it with potential biological activities that are currently under investigation, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
IUPAC Name 1-prop-2-ynylcyclopentane-1-carbaldehyde
InChI Key ROCSLZDRSCEUBD-UHFFFAOYSA-N

Synthesis

The compound can be synthesized through a multi-step process involving the alkylation of cyclopentanol with propargyl bromide in the presence of sodium hydride and tetrahydrofuran, typically under inert atmosphere conditions. This synthesis method allows for the generation of derivatives that may exhibit enhanced biological activities.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties . The ability to generate reactive oxygen species (ROS) through its chemical reactions is believed to play a significant role in its antimicrobial efficacy. Research indicates that compounds with similar structures have shown activity against various microbial strains, highlighting the potential of this compound in developing new antimicrobial agents.

Anticancer Potential

Research into the anticancer properties of this compound is also emerging. The aldehyde functional group may contribute to its ability to interact with biological targets involved in cancer pathways. Studies have indicated that compounds featuring alkyne groups often exhibit significant biological activity, including cytotoxic effects against cancer cell lines.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Reactive Oxygen Species Generation : The compound acts as a photosensitizer, generating ROS during oxidative formylation reactions, which can lead to cellular damage in microbial and cancer cells.
  • Target Interaction : Interaction with specific molecular targets, potentially disrupting critical biological pathways involved in cell proliferation and survival.

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